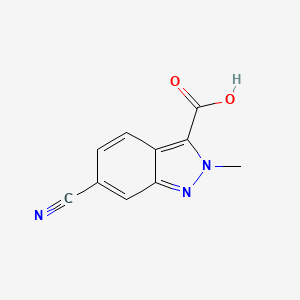

6-Cyano-2-methyl-indazole-3-carboxylic acid

Description

Significance of Indazole Scaffolds in Research

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. pnrjournal.com This versatility has led to extensive research and the incorporation of indazole motifs into a wide array of pharmacologically active molecules. nih.gov The diverse biological activities exhibited by indazole derivatives make them highly significant for scientists and researchers in the field of drug discovery. nih.gov

The planar nature of the indazole ring allows for a wide range of derivatives through functionalization at various positions. nih.gov Structurally diverse indazole analogs are present in numerous commercially available drugs and have gained considerable attention from medicinal chemists in recent years for the development of novel drug moieties. nih.govresearchgate.net The significance of the indazole scaffold is underscored by its presence in a variety of FDA-approved drugs, such as the antiemetic Granisetron and the tyrosine kinase inhibitor Axitinib. pnrjournal.com Research has shown that indazole-containing compounds possess a broad spectrum of pharmacological properties. nih.gov

Table 1: Reported Biological Activities of Indazole Derivatives

| Biological Activity |

|---|

| Anti-inflammatory |

| Antitumor / Anticancer |

| Antibacterial |

| Antifungal |

| Anti-HIV |

| Antiviral |

| Antiprotozoal |

| Analgesic |

| Neuroprotective |

| Antihypertensive |

| Anti-arrhythmic |

This table is based on information from multiple sources. nih.govresearchgate.netrsc.org

Historical Context of Indazole Research Development

The study of indazole chemistry has a history spanning over a century. The indazole ring system is not commonly found in nature, so its development has been primarily driven by synthetic chemistry. pnrjournal.com A significant milestone in the history of this compound class was its first synthesis by the Nobel laureate Emil Fischer in the early 1880s. researchgate.net Fischer first defined indazole as a pyrazole (B372694) ring fused with a benzene (B151609) ring. researchgate.net His initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid to produce 1H-Indazole. researchgate.net

Since this initial discovery, the field has evolved significantly. The diverse biological applications of indazole and its analogues have motivated synthetic organic chemists worldwide to devise innovative and efficient methods for constructing these scaffolds. nih.gov Over the last few decades, extensive efforts have been made to synthesize novel indazole compounds and evaluate their activities. pnrjournal.com The development of new synthetic routes, including metal-promoted and metal-free reactions, has expanded the chemical space available for creating new indazole-based therapeutic agents. nih.gov

Table 2: Key Milestones in Indazole Research

| Milestone | Description | Approximate Era |

|---|---|---|

| First Synthesis | Emil Fischer synthesizes the first indazole compound. researchgate.net | 1880s |

| Elucidation of Properties | Extensive study of the chemical and biological properties of the indazole core begins. researchgate.net | Early 20th Century |

| Pharmaceutical Application | Indazole derivatives are developed into marketed drugs like Benzydamine. wikipedia.org | Mid-20th Century |

| Modern Synthetic Methods | Development of advanced, efficient, and regioselective synthetic protocols for indazole derivatives. nih.govresearchgate.net | Late 20th - 21st Century |

Scope and Research Focus on 6-Cyano-2-methyl-indazole-3-carboxylic acid

This article focuses specifically on the chemical compound This compound . This molecule is a specific derivative of the indazole scaffold, distinguished by a cyano group at the 6th position, a methyl group at the 2nd position of the nitrogen, and a carboxylic acid at the 3rd position.

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1021859-57-3 boronmolecular.comrosewachem.comking-pharm.com |

| Molecular Formula | C10H7N3O2 boronmolecular.com |

While the broader indazole class has a wide range of direct biological applications, the research focus on this compound appears to be primarily as a chemical intermediate or building block for the synthesis of more complex molecules. The parent compound, indazole-3-carboxylic acid, is a well-established starting material for creating a variety of derivatives, including synthetic cannabinoids and other pharmacologically active agents. ssrn.comdiva-portal.orgsigmaaldrich.com The functional groups on this compound—the cyano and carboxylic acid moieties—provide reactive sites for further chemical modifications, making it a valuable component in multi-step synthetic pathways.

Structure

3D Structure

Properties

IUPAC Name |

6-cyano-2-methylindazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c1-13-9(10(14)15)7-3-2-6(5-11)4-8(7)12-13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQVTIDPCAYUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001235684 | |

| Record name | 2H-Indazole-3-carboxylic acid, 6-cyano-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021859-57-3 | |

| Record name | 2H-Indazole-3-carboxylic acid, 6-cyano-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021859-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole-3-carboxylic acid, 6-cyano-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001235684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity, Derivatization, and Transformation Pathways of 6 Cyano 2 Methyl Indazole 3 Carboxylic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a primary site for derivatization, allowing for the introduction of a wide array of functional groups through well-established organic transformations.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification: The synthesis of indazole-3-carboxylate esters is commonly achieved through acid-catalyzed reactions. For instance, reacting the parent indazole-3-carboxylic acid with an alcohol, such as methanol, in the presence of a strong acid catalyst like methanesulfonic acid at reflux, yields the corresponding methyl ester. prepchem.com This method is a standard procedure for preparing various alkyl esters.

Amidation: Amidation reactions introduce a diverse range of substituents by forming a stable amide linkage. These reactions typically proceed via activation of the carboxylic acid. Common activating agents include coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which facilitate the reaction with primary or secondary amines. diva-portal.org Direct amidation can also be achieved under thermal conditions or with catalysts that facilitate the removal of water. mdpi.com These reactions are pivotal in the synthesis of bioactive molecules, including synthetic cannabinoids where the indazole-3-carboxamide core is a common structural motif. diva-portal.org

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄, MsOH), Reflux | Alkyl Ester |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., TBTU, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF) | N-Substituted Amide |

| Amidation | Amine (R-NH₂), Dehydrating Catalyst (e.g., Boric Acid), Heat | N-Substituted Amide |

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids. However, it can be achieved under specific conditions, often requiring high temperatures or the presence of a catalyst. For heterocyclic carboxylic acids, methods involving heating in aprotic polar solvents like N,N-dimethylformamide (DMF) with an organic acid catalyst have been reported. google.com Another approach involves copper-catalyzed protodecarboxylation, which has proven effective for various aromatic carboxylic acids. organic-chemistry.org The stability of the resulting indazolyl anion or radical intermediate is a key factor in the feasibility of this reaction. The presence of electron-withdrawing groups, like the cyano group at the 6-position, can influence the electronic environment of the ring and potentially affect the conditions required for decarboxylation. libretexts.org

Reactivity of the Cyano Group

The cyano group at the C6 position is a valuable functional handle for further molecular elaboration. It can undergo a variety of transformations, including hydrolysis to a carboxylic acid or an amide, reduction to an amine, or conversion into a tetrazole ring. The specific reaction conditions dictate the outcome. For instance, acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, providing a route to dicarboxylic acid derivatives. Reduction of the cyano group, typically with reducing agents like lithium aluminum hydride or through catalytic hydrogenation, yields a primary amine. This amino group can then be used for subsequent functionalization, such as acylation or alkylation.

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring System

The benzene (B151609) portion of the indazole ring can undergo substitution reactions, although the reactivity is heavily influenced by the existing substituents. The N-methyl, carboxylic acid, and cyano groups all exert electronic effects that direct incoming electrophiles or nucleophiles to specific positions.

Electrophilic Aromatic Substitution: Indazoles are generally susceptible to electrophilic attack. chemicalbook.comchim.it The existing substituents on 6-cyano-2-methyl-indazole-3-carboxylic acid are deactivating. The carboxylic acid and cyano groups are electron-withdrawing, which deactivates the ring towards electrophilic substitution. Reactions like nitration or halogenation would require harsh conditions, and the substitution pattern would be directed by the combined influence of all substituents.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is more likely on this electron-deficient ring system. youtube.comyoutube.com The presence of the strongly electron-withdrawing cyano group can activate the ring for attack by nucleophiles, particularly at positions ortho and para to it (i.e., C5 and C7). nih.govrsc.org A suitable leaving group, such as a halogen, would typically need to be present at one of these positions for an SNAr reaction to proceed efficiently.

N-Alkylation and N-Acylation Reactions on Indazole Nitrogen Atoms

For the parent 1H-indazole, alkylation is a common reaction that can lead to a mixture of N1 and N2 isomers. beilstein-journals.orgnih.gov The regioselectivity of this reaction is influenced by the nature of the electrophile, the base, and the solvent used. nih.govbeilstein-journals.org However, in the case of this compound, the N2 position is already occupied by a methyl group.

Therefore, further N-alkylation is not possible without demethylation. N-acylation reactions on 2H-indazoles have been reported, often targeting the C3 position through radical-based methods. researchgate.netresearchgate.netrsc.org However, for the specified molecule, the C3 position is already substituted with a carboxylic acid. While N-acylation is a key reaction for unsubstituted indazoles, often showing selectivity for the N1 position, its direct applicability to this N2-methylated substrate is limited to reactions that might occur at the N1 position if demethylation were to occur, or if the reaction proceeds via an alternative mechanism. organic-chemistry.orgnih.gov

Rearrangement Reactions and Tautomeric Considerations

Tautomerism: Indazole itself exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being thermodynamically more stable. researchgate.netresearchgate.netnih.gov The position of this equilibrium can be influenced by substituents and the solvent. However, in this compound, the presence of the methyl group at the N2 position "locks" the molecule into the 2H-indazole form. Consequently, the typical annular tautomerism observed in N-unsubstituted indazoles is not a factor for this specific compound. researchgate.netnih.gov

Rearrangement Reactions: Photochemical rearrangements of N-alkylated indazoles are known to occur. For instance, 2-alkylindazoles can undergo photochemical rearrangement to form 1-alkylbenzimidazoles. acs.org These reactions often proceed through excited states and involve complex mechanistic pathways. While such rearrangements are documented for the broader class of 2-alkylindazoles, the specific influence of the cyano and carboxylic acid substituents on the photochemical behavior of this compound would require dedicated study.

Metalation and Functionalization of this compound Remains an Unexplored Area of Synthesis

Despite the importance of functionalized indazoles in medicinal chemistry and materials science, a thorough review of scientific literature and patent databases reveals no specific studies on the directed metalation and subsequent functionalization of this compound. Chemical principles of directed ortho-metalation (DoM) provide a theoretical framework for how such reactions might proceed, but experimental data for this specific substrate are not publicly available.

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heterocyclic compounds. The strategy relies on a "directed metalation group" (DMG) which coordinates to a strong organolithium base, facilitating the deprotonation of a nearby (ortho) C-H bond. This creates a lithiated intermediate that can then react with various electrophiles to introduce new functional groups with high precision.

In the case of this compound, several functional groups could potentially direct metalation. The carboxylic acid at the C-3 position possesses an acidic proton that would be abstracted by a strong base like n-butyllithium or lithium diisopropylamide (LDA) in the first step. The resulting lithium carboxylate could then act as a DMG. Concurrently, the nitrogen atom of the pyrazole (B372694) ring (N-1) and the N-methyl group at the N-2 position could also exert a directing effect. The cyano group at the C-6 position is generally considered a weaker DMG.

The regiochemical outcome of a potential metalation reaction would depend on the interplay between these directing groups. The formation of the lithium carboxylate is certain, requiring one equivalent of base. A second equivalent of base would be necessary to deprotonate a carbon atom on the indazole ring. The ultimate site of functionalization would be determined by which DMG—the C-3 carboxylate or the N-2 methyl/N-1 lone pair—most effectively directs the lithiation to an adjacent position (C-4 or C-7).

Without published experimental results, any discussion of specific reaction conditions, electrophiles, or product yields for the metalation of this compound would be purely speculative. Detailed research findings and data tables, which are central to understanding the synthetic utility of this pathway, are absent from the current body of chemical literature. Therefore, the metalation strategies and subsequent functionalization pathways for this specific compound remain an open area for future chemical investigation.

Advanced Spectroscopic and Structural Elucidation Studies of 6 Cyano 2 Methyl Indazole 3 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For indazole derivatives, NMR is crucial for assigning the correct isomeric structure (N-1 vs. N-2 substitution) and understanding conformational preferences. nih.govnih.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex heterocyclic systems like indazoles.

In analogous indazole-3-carboxylic acid derivatives, HMBC spectroscopy is particularly useful for distinguishing between N-1 and N-2 isomers. For a 2-methyl substituted indazole, long-range correlations would be expected between the methyl protons and the C3 and C7a carbons of the indazole ring. The chemical shifts of the indazole ring protons and carbons are influenced by the substitution pattern. Based on data from related compounds, the expected ¹H and ¹³C NMR chemical shifts for the core indazole structure of 6-Cyano-2-methyl-indazole-3-carboxylic acid are presented below. The presence of the electron-withdrawing cyano group at the C6 position is expected to deshield the adjacent protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Indazole Core of this compound (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | ~7.8-8.0 | - |

| H5 | ~7.4-7.6 | - |

| H7 | ~8.1-8.3 | - |

| N-CH₃ | ~4.0-4.2 | ~35-40 |

| C3 | - | ~140-145 |

| C3a | - | ~120-125 |

| C4 | - | ~125-130 |

| C5 | - | ~115-120 |

| C6 | - | ~110-115 (with CN) |

| C7 | - | ~120-125 |

| C7a | - | ~140-145 |

| COOH | ~13.0 | ~165-170 |

| CN | - | ~118-122 |

Note: These are estimated values based on data from analogous indazole derivatives and the expected electronic effects of the substituents.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the polymorphic forms of pharmaceutical compounds, as different crystal packing arrangements lead to distinct NMR spectra. researchgate.netnih.gov While specific ssNMR studies on this compound are not available, studies on other pharmaceutical compounds demonstrate its utility. researchgate.neteuropeanpharmaceuticalreview.com Polymorphism can significantly impact the physical properties of a compound, and ssNMR, particularly ¹³C and ¹⁵N ssNMR, can differentiate between polymorphs by detecting subtle changes in chemical shifts and relaxation times that arise from different intermolecular interactions in the solid state. nih.govrsc.orgjeol.com

Vibrational Spectroscopy (IR and Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

For this compound, the IR spectrum is expected to show characteristic absorption bands. The carboxylic acid O-H stretch would appear as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid is anticipated between 1710 and 1760 cm⁻¹. pressbooks.pub The C≡N stretching vibration of the cyano group typically appears as a sharp, intense band around 2220-2260 cm⁻¹. nih.govrasayanjournal.co.in The C-N stretching vibrations of the indazole ring and various C-H bending and stretching modes would also be present.

Raman spectroscopy would provide complementary information. The nitrile stretch is also observable in the Raman spectrum and can be a useful diagnostic peak. nih.gov Studies on related cyano-substituted aromatic compounds can provide a basis for the expected vibrational modes. rasayanjournal.co.in

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1710-1760 |

| Cyano | C≡N stretch | 2220-2260 |

| Indazole Ring | C=N, C=C stretches | 1400-1600 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| N-CH₃ | C-H stretch | 2850-2960 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound (C₁₀H₇N₃O₂), the expected exact mass would be approximately 201.0538 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 201.

The fragmentation pattern would likely involve initial cleavages around the carboxylic acid group. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of a carboxyl group ([M-45]⁺). libretexts.orgyoutube.com The indazole ring is relatively stable, but fragmentation of the ring system could also occur, leading to characteristic fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 201 | [M]⁺˙ (Molecular ion) |

| 184 | [M - OH]⁺ |

| 156 | [M - COOH]⁺ |

| 130 | Fragmentation of the indazole ring |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

While a crystal structure for this compound is not publicly available, the crystal structure of the closely related 1-methyl-1H-indazole-3-carboxylic acid has been reported. nih.govresearchgate.net This structure reveals that the indazole ring is planar, and the carboxylic acid group is nearly coplanar with the ring.

Table 4: Crystallographic Data for the Analogous Compound 1-Methyl-1H-indazole-3-carboxylic Acid nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.5470 (15) |

| b (Å) | 14.873 (3) |

| c (Å) | 14.924 (3) |

| β (°) | 93.10 (3) |

| V (ų) | 1672.7 (6) |

| Z | 8 |

This data provides a reference for the potential crystal system and unit cell parameters for derivatives of indazole-3-carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. For aromatic and heterocyclic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*. These transitions, originating from the delocalized π-system and non-bonding electrons on heteroatoms, provide valuable insights into the electronic structure of the molecule.

The UV absorption spectra of indazole and its derivatives are characterized by distinct absorption bands in the ultraviolet region, generally between 200 and 400 nm. The position and intensity of these bands are sensitive to the substitution pattern on the indazole ring system and the nature of the solvent used.

Detailed research on the UV spectra of indazole and its substituted derivatives provides a foundational understanding of their electronic properties. For instance, studies have shown that the spectra of N-alkylated indazoles, such as 1-methylindazole (B79620) and 2-methylindazole, exhibit noticeable differences, reflecting the influence of the methyl group's position on the electronic distribution within the heterocyclic core.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict a molecule's geometry, energy, and electronic characteristics with high accuracy.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability. For 6-Cyano-2-methyl-indazole-3-carboxylic acid, specific HOMO-LUMO energy values and their corresponding orbital distributions have not been reported.

Computational methods can predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are invaluable for interpreting experimental data and confirming molecular structures. Such predicted spectroscopic data for this compound are not available in the current body of scientific literature.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

This subsection would typically detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand. Without specific docking studies performed on this compound against a defined protein target, this information remains unavailable.

Binding affinity, often expressed as a binding energy or inhibition constant (Ki), quantifies the strength of the ligand-protein interaction. Conformation analysis examines the three-dimensional arrangement of the ligand within the protein's binding pocket. As no molecular docking studies have been published for this compound, data on its binding affinity and preferred conformations are nonexistent.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the behavior of a ligand, such as this compound, when it interacts with a biological target like a protein or enzyme.

In the context of drug discovery, MD simulations are crucial for evaluating the stability of a ligand within the binding site of a target protein. By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains bound or dissociates. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's atoms are tracked over the simulation time. A stable, low RMSD value would suggest that the compound maintains a consistent binding pose.

Furthermore, these simulations reveal the conformational dynamics of the ligand—how its shape and orientation change while bound. This information is vital for understanding the key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. For a molecule like this compound, MD could predict how the cyano, methyl, and carboxylic acid groups orient themselves to optimize binding, providing a dynamic picture that complements the static view from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

To develop a QSAR model for a series of indazole analogs, researchers would first need experimental data on their biological activity (e.g., IC50 values). For 2D-QSAR, various molecular descriptors are calculated from the two-dimensional structure of each molecule. These can include physicochemical properties like molecular weight, logP (lipophilicity), and topological indices. Statistical methods, such as multiple linear regression, are then used to build a predictive model.

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed view by considering the three-dimensional shape and electrostatic properties of the molecules. These models generate contour maps that visualize regions where changes in steric, electrostatic, or hydrophobic properties would likely increase or decrease biological activity.

Validation is a critical step for any QSAR model. Internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation (using a test set of compounds not included in model training) are performed to ensure the model is robust and has predictive power for new, untested compounds.

A validated QSAR model can identify the most critical molecular features, or descriptors, that govern the biological efficacy of a compound series. For example, a model might reveal that high activity is correlated with the presence of a hydrogen bond donor at a specific position and a certain level of lipophilicity. This information provides a clear rationale for the observed structure-activity relationships and guides the design of new, more potent analogs of this compound by indicating which parts of the molecule should be modified.

Pharmacokinetic Profiling (Computational ADMET Prediction)

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential part of early-stage drug discovery, used to forecast the pharmacokinetic and safety properties of a compound. Various software platforms and web-based tools utilize large datasets of experimental results to build models that can predict these properties based solely on a molecule's structure.

For this compound, a computational ADMET profile would typically include predictions for properties such as:

Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Likelihood of being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes.

Excretion: Predictions related to renal clearance.

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other potential toxicities.

These in silico predictions help prioritize compounds with favorable drug-like properties for further experimental testing, saving significant time and resources.

Biological Activity and Mechanistic Exploration of 6 Cyano 2 Methyl Indazole 3 Carboxylic Acid Analogs

Pre-clinical In Vitro Screening and Target Identification

Analogs of 6-cyano-2-methyl-indazole-3-carboxylic acid have been investigated as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. The indazole core serves as a versatile scaffold for designing selective and potent enzyme inhibitors. nih.govrsc.org

Protein Kinases:

Indazole derivatives have shown significant inhibitory activity against several protein kinases. For instance, certain indazole-pyrimidine hybrids have been evaluated as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase inhibitors. One of the most active compounds in a studied series demonstrated an IC50 value of 24.5 nM against VEGFR-2. rsc.org Another study on indazole derivatives revealed potent growth inhibitory activity against various cancer cell lines, with one compound, designated as 2f, exhibiting IC50 values ranging from 0.23 to 1.15 μM. rsc.orgnih.govresearchgate.net This particular compound was predicted to target tyrosine kinases. nih.gov

Furthermore, novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer. nih.gov Through in silico and knowledge-based drug design, indazole-based compounds have been developed that show selectivity for different Aurora kinase isoforms. nih.gov A series of 1H-indazole amide derivatives have also demonstrated potent enzymatic and cellular activity against extracellular signal-regulated kinase 1/2 (ERK1/2) with IC50 values in the nanomolar and low micromolar range, respectively. nih.gov Additionally, certain 1H-indazole derivatives have displayed strong potency against Epidermal Growth Factor Receptor (EGFR) kinases, with IC50 values as low as 5.3 nM for mutant forms of the enzyme. nih.gov

Table 1: Inhibitory Activity of Indazole Analogs against Various Protein Kinases

| Compound Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Indazole-pyrimidine hybrid (6i) | VEGFR-2 | 24.5 nM | rsc.org |

| Indazole derivative (2f) | Multiple Cancer Cell Lines | 0.23–1.15 μM | rsc.orgnih.govresearchgate.net |

| 1H-Indazole amide derivative | ERK1/2 | 9.3 ± 3.2 to 25.8 ± 2.3 nM | nih.gov |

| 1H-Indazole derivative | EGFR T790M | 5.3 nM | nih.gov |

| Indazole-pyrimidine derivative (6e) | MOLT-4 (Leukemia) | 525 nM | rsc.org |

| Indazole-pyrimidine derivative (6e) | CAKI-1 (Kidney Cancer) | 992 nM | rsc.org |

Indoleamine 2,3-dioxygenase 1 (IDO1):

The 1H-indazole scaffold has been identified as a novel pharmacophore with potent inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism that plays a role in tumor immune escape. nih.govrsc.org A series of 1H-indazole derivatives were synthesized and evaluated, with one compound exhibiting an IC50 value of 5.3 μM. nih.gov Docking studies suggest that these compounds interact with the ferrous ion of the heme group and key residues in the enzyme's active site. nih.gov The indazole ring is considered one of the few confirmed chemotypes that can act as a sub-micromolar type II or type III IDO1 inhibitor through direct heme iron binding. acs.org

DNA Gyrase B:

A novel class of indazole derivatives has been discovered as potent inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated antibacterial target. nih.gov These compounds were developed through the optimization of a pyrazolopyridone hit and have demonstrated excellent enzymatic and antibacterial activity. nih.gov One study reported a carboxylic acid-containing pyrazolopyridone analog with potent Staphylococcus aureus GyrB activity, showing an IC50 of less than 8 nM. nih.govacs.org Another series of tyrosine-based inhibitors of DNA gyrase B, including indazole derivatives, showed IC50 values in the micromolar range against E. coli and S. aureus GyrB. researchgate.net

Table 2: Inhibitory Activity of Indazole Analogs against IDO1 and DNA Gyrase B

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 1H-Indazole derivative (2g) | IDO1 | 5.3 μM | nih.gov |

| Pyrazolopyridone analog | S. aureus DNA Gyrase B | < 8 nM | nih.govacs.org |

| Tyrosine-based indazole analog (8a) | E. coli DNA Gyrase B | 40 μM | researchgate.net |

| Tyrosine-based indazole analog (8a) | S. aureus DNA Gyrase B | 30 μM | researchgate.net |

The interaction of indazole derivatives with specific receptors has also been explored. An in-silico study investigated the binding affinity of the indazole derivative Bindarit to the K-Ras receptor, a key protein in cancer cell signaling. The study reported a binding energy of -7.3 kcal/mol, suggesting a higher binding affinity than the reference compound. nih.gov This binding is predicted to induce conformational changes in the K-Ras receptor, potentially leading to the inhibition of its downstream signaling pathways and, consequently, cancer cell proliferation. nih.gov

Another study identified a series of 1H-indazole derivatives as orally bioavailable selective estrogen receptor degraders (SERDs). One optimized compound was found to be a highly efficient degrader of the estrogen receptor-α with an IC50 value of 0.7 nM. nih.gov Additionally, novel 1H-indazole derivatives have been reported as antagonists of the transient receptor potential ankyrin-repeat 1 (TRPA1), with one compound showing an IC50 value of 20 nM. nih.gov

Cellular Mechanistic Investigations

Numerous studies have demonstrated the antiproliferative activity of indazole analogs across a variety of cancer cell lines. The mechanisms underlying this activity often involve the induction of apoptosis and cell cycle arrest.

A series of novel polysubstituted indazoles exhibited significant antiproliferative activity against human ovarian (A2780) and lung (A549) cancer cell lines, with IC50 values ranging from 0.64 to 17 μM. nih.gov Further investigation revealed that these compounds could trigger apoptosis and cause a block in the S phase of the cell cycle. nih.gov Another indazole derivative, referred to as 2f, demonstrated potent growth inhibitory activity against several cancer cell lines, including breast (4T1, MCF-7), liver (HepG2), and lung (A549) cancer cells, with IC50 values as low as 0.23 μM. rsc.orgnih.govresearchgate.net This compound was shown to induce apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2. rsc.orgnih.govresearchgate.net It also led to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS). rsc.orgnih.govresearchgate.net

Furthermore, indazol-pyrimidine hybrids have shown potent cytotoxic activity against breast (MCF-7), lung (A549), and colon (Caco-2) cancer cell lines. mdpi.com One compound from this series exhibited strong cytotoxic effects against all three cell lines, with IC50 values of 1.858 μM (MCF-7), 3.628 μM (A549), and 1.056 μM (Caco-2). mdpi.com

Table 3: Antiproliferative Activity of Indazole Analogs in Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Polysubstituted indazole | A2780 (Ovarian) | 0.64 - 17 μM | nih.gov |

| Polysubstituted indazole | A549 (Lung) | 0.64 - 17 μM | nih.gov |

| Indazole derivative (2f) | 4T1 (Breast) | 0.23 μM | rsc.orgnih.govresearchgate.net |

| Indazole derivative (2f) | MCF-7 (Breast) | 0.34 μM | nih.gov |

| Indazole derivative (2f) | HepG2 (Liver) | 0.80 μM | nih.gov |

| Indazol-pyrimidine hybrid (5f) | MCF-7 (Breast) | 1.858 μM | mdpi.com |

| Indazol-pyrimidine hybrid (5f) | A549 (Lung) | 3.628 μM | mdpi.com |

| Indazol-pyrimidine hybrid (5f) | Caco-2 (Colon) | 1.056 μM | mdpi.com |

Indazole and its derivatives have demonstrated marked anti-inflammatory activity, which may be mediated through the inhibition of key inflammatory pathways and mediators. nih.gov

One of the primary mechanisms implicated is the inhibition of cyclooxygenase-2 (COX-2), an inducible enzyme involved in the production of prostaglandins during inflammation. nih.gov In one study, various indazole derivatives exhibited significant inhibitory action on COX-2, with IC50 values ranging from 12.32 to 23.42 μM. nih.gov

The anti-inflammatory effects of indazole analogs may also involve the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govturkjps.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Studies on pyrazole (B372694), a structurally related 1,2-diazole, have shown that it can inhibit the nuclear translocation of NF-κB-p65, thereby suppressing the expression of downstream targets like TNF-α. nih.gov It is plausible that indazole derivatives exert similar effects on the NF-κB pathway. nih.govturkjps.org

Indazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. orientjchem.orgresearchgate.net A key mechanism of their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. eurekaselect.com

As mentioned in section 6.1.1, indazole analogs have been developed as potent inhibitors of the DNA gyrase B subunit. nih.gov This inhibition disrupts DNA supercoiling and leads to bacterial cell death. Several novel indazole derivatives have been designed and synthesized to interact with and inhibit DNA gyrase B, with some compounds exhibiting minimum inhibitory concentration (MIC) values of 50 μg/mL against various bacterial strains. eurekaselect.com

In addition to DNA gyrase inhibition, the antimicrobial activity of indazole derivatives has been demonstrated against various pathogens. For example, certain indazole derivatives have shown antibacterial activity against strains of Enterococcus faecalis, while others have displayed a good inhibitory profile against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 64 to 128 µg/mL. nih.gov The development of novel indazole derivatives is seen as a promising strategy to combat the growing issue of antimicrobial resistance. researchgate.net

Neurological Disorder Mechanisms (excluding clinical trials)

Analogs of this compound have emerged as promising scaffolds in the exploration of novel therapeutics for neurological disorders. The neuroprotective effects of indazole derivatives are attributed to a variety of mechanisms, primarily centered on their anti-inflammatory and receptor-modulating activities.

One of the key mechanisms underlying the neuroprotective potential of indazole analogs is their interaction with the cannabinoid 1 (CB1) receptor. Certain indazole derivatives have been identified as potent CB1 receptor agonists. The activation of CB1 receptors, which are G protein-coupled receptors abundant in the central nervous system, is known to modulate neurotransmitter release and exert neuroprotective effects. Conditions mediated by CB1 receptor activity that are relevant to neurological disorders include pain, which is a common symptom in many neurological conditions.

The following table summarizes the inhibitory concentrations (IC50) of representative indazole compounds against COX-2, highlighting their anti-inflammatory potential.

| Compound | IC50 (µM) for COX-2 Inhibition |

| Indazole | 23.42 |

| 5-Aminoindazole | 12.32 |

| 6-Nitroindazole | 19.22 |

| Celecoxib (Control) | 5.10 |

This table presents the half-maximal inhibitory concentration (IC50) values of different indazole derivatives against the cyclooxygenase-2 (COX-2) enzyme, with the well-known COX-2 inhibitor Celecoxib included for comparison.

Other Biological Targets and Pathways (e.g., NO release, cGMP levels, antiplatelet, antispermatogenic, herbicidal)

Beyond their neurological applications, analogs of this compound have been investigated for their effects on a diverse range of biological targets and pathways.

Nitric Oxide (NO) Release and cGMP Levels:

A significant area of research has focused on the ability of indazole derivatives to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The compound YC-1, a benzyl (B1604629) indazole derivative, is a well-characterized example. YC-1 acts as a nitric oxide-independent activator of soluble guanylyl cyclase (sGC), the enzyme responsible for synthesizing cGMP. nih.govpnas.orgnih.govmdpi.com This activation leads to an increase in intracellular cGMP levels. nih.gov Mechanistically, YC-1 binds to an allosteric site on sGC, enhancing the enzyme's catalytic rate and sensitizing it to its gaseous activators, such as NO and carbon monoxide (CO). nih.gov This potentiation of the sGC-cGMP pathway is central to the vasodilatory and antiplatelet effects of these compounds. mdpi.com

Antiplatelet Activity:

The elevation of cGMP levels by indazole analogs like YC-1 directly contributes to their antiplatelet activity. mdpi.com Increased cGMP inhibits platelet aggregation, a critical step in thrombus formation. The mechanism of action is multifaceted, involving not only the activation of sGC but also the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides. nih.gov By inhibiting PDEs, particularly PDE5, these compounds can further augment cGMP levels, thereby enhancing their anti-aggregatory effects.

Antispermatogenic Activity:

Certain indazole carboxylic acid derivatives, notably Lonidamine and its analog Gamendazole, have demonstrated potent antispermatogenic effects. nih.govresearchgate.netnih.govacs.orgnih.govacs.org The mechanism of action is primarily linked to the disruption of energy metabolism within testicular cells. nih.govacs.org Lonidamine has been shown to interfere with the energy metabolism of cancer cells, and a similar mechanism is proposed for its effect on spermatogenesis. nih.gov Gamendazole, a more recent analog, is believed to target Sertoli cells, which are essential for sperm development. nih.gov It has been shown to bind to Heat Shock Protein 90 Beta (HSP90B) and Eukaryotic Elongation Factor 1 Alpha 1 (eEF1A1) in Sertoli cells, leading to the disruption of spermatid adhesion and subsequent infertility. nih.gov

Herbicidal Activity:

Indazole derivatives have also been developed as herbicides, acting through distinct mechanisms of action. One major class of indazole-based herbicides functions as inhibitors of protoporphyrinogen IX oxidase (PPO). acs.orgnih.gov PPO is a key enzyme in the biosynthesis of chlorophyll and heme. acs.orgnih.gov Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. Another class of indazole-containing herbicides acts as synthetic auxins. mdpi.comdntb.gov.uaresearchgate.netnih.govscielo.bruwa.edu.au These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth that ultimately results in the death of the weed. nih.govscielo.br

The table below summarizes the diverse biological targets of indazole analogs.

| Biological Target/Pathway | Key Indazole Analog(s) | Mechanism of Action |

| Soluble Guanylyl Cyclase (sGC) | YC-1 | Allosteric activation, leading to increased cGMP |

| Platelet Aggregation | YC-1 | Inhibition via increased cGMP and PDE inhibition |

| Spermatogenesis | Lonidamine, Gamendazole | Disruption of energy metabolism, targeting Sertoli cells |

| Protoporphyrinogen IX Oxidase (PPO) | Various proprietary compounds | Enzyme inhibition, leading to oxidative stress in plants |

| Auxin Signaling | Various proprietary compounds | Mimicking auxin, causing unregulated plant growth |

This interactive table provides a summary of the different biological targets and pathways affected by various analogs of this compound, along with their primary mechanisms of action.

In Vivo Pre-clinical Efficacy Models (Mechanistic Focus)

The therapeutic potential and underlying mechanisms of indazole carboxylic acid analogs have been investigated in several in vivo preclinical models. These studies have provided valuable insights into the efficacy and mode of action of these compounds in a whole-organism context.

A prominent example is the use of rat models to evaluate the antispermatogenic and contraceptive effects of compounds like Gamendazole. newdrugapprovals.orgoup.com In these studies, male rats are administered the compound, and various reproductive parameters are assessed over time. A single oral dose of Gamendazole has been shown to induce a state of infertility in male rats. newdrugapprovals.org Mechanistic investigations within these models have revealed that Gamendazole treatment leads to a significant decrease in inhibin B levels, a hormone produced by Sertoli cells that is crucial for regulating spermatogenesis. This finding, coupled with in vitro data, strongly suggests that Sertoli cells are a primary target of Gamendazole's action in vivo. nih.gov Furthermore, gene microarray analysis of testis tissue from Gamendazole-treated rats has shown a rapid increase in the expression of interleukin 1 genes, indicating an inflammatory response within the testes that likely contributes to the disruption of the Sertoli cell-spermatid junctional complexes and subsequent infertility. nih.gov

In the context of inflammation, the carrageenan-induced paw edema model in rats has been employed to assess the anti-inflammatory activity of indazole derivatives. nih.govresearchgate.netnih.gov In this model, the injection of carrageenan into the rat's paw induces an acute inflammatory response characterized by swelling (edema). Treatment with indazole compounds has been shown to significantly and dose-dependently inhibit this edema. nih.govresearchgate.netnih.gov These in vivo findings corroborate the in vitro data showing inhibition of COX-2 and pro-inflammatory cytokines, providing a clear mechanistic link between the molecular actions of these compounds and their physiological effects. nih.govresearchgate.netnih.gov

The following table details the key findings from in vivo preclinical models for indazole analogs.

| In Vivo Model | Compound Class | Key Mechanistic Findings |

| Rat Contraception Model | Antispermatogenic Indazole Carboxylic Acids (e.g., Gamendazole) | Induction of reversible infertility, decreased inhibin B levels, inflammatory response in testes. nih.govnewdrugapprovals.orgoup.com |

| Carrageenan-Induced Paw Edema in Rats | Anti-inflammatory Indazole Derivatives | Dose-dependent reduction of inflammation and edema. nih.govresearchgate.netnih.gov |

This interactive table summarizes the key preclinical in vivo models used to study the efficacy and mechanisms of action of this compound analogs.

Structure Activity Relationship Sar Studies of 6 Cyano 2 Methyl Indazole 3 Carboxylic Acid Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of indazole derivatives can be significantly modulated by the addition or alteration of chemical groups at various positions on the indazole ring and its associated side chains.

In a series of indazole-3-carboxamides developed as Calcium-Release Activated Calcium (CRAC) channel blockers, the nature of the aryl group attached to the amide nitrogen proved to have a profound effect on inhibitory activity. Potent calcium blocking activity was observed when the aryl moiety consisted of 2,6-difluorophenyl or 3-fluoro-4-pyridyl groups. nih.gov For instance, the derivative with a 2,6-difluorophenyl group showed an IC₅₀ of 1.51 µM, while the 3-fluoro-4-pyridyl derivative was even more potent with an IC₅₀ of 0.67 µM. nih.gov In contrast, derivatives with other substituents, such as 2-fluorophenyl or 3-methyl-4-pyridyl, were significantly less active, with IC₅₀ values greater than 30 µM.

Similarly, SAR studies on a class of indazole arylsulfonamides acting as allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4) revealed specific substituent requirements for high potency. acs.orgnih.gov

On the Indazole Ring: Modifications around the indazole core showed that only small chemical groups were tolerated at the C5, C6, or C7 positions, with substituents at the C6 position being preferred. At the C4 position, methoxy (B1213986) or hydroxyl groups were found to be the more potent substituents. acs.orgnih.gov

On the N3-Sulfonamide Moiety: The most potent activity was achieved when the N3-substituent was a 5-chlorothiophene-2-sulfonamide (B1586055) group. acs.orgnih.gov

On the N1-Substituent: The investigation of the N1 position indicated that meta-substituted benzyl (B1604629) groups containing an α-amino-3-[(methylamino)acyl] group were the most effective N1-substituents for enhancing antagonist activity. acs.orgnih.gov

These findings highlight that specific substitutions at defined positions are critical for optimizing the biological activity of indazole-based compounds, whether they are carboxamides or sulfonamides.

Positional Isomer Effects on Target Interaction

The spatial arrangement of functional groups, or positional isomerism, is a critical determinant of a molecule's ability to interact effectively with its biological target. Studies on indazole-3-carboxamide derivatives have demonstrated that even subtle changes in the position of a linker or substituent can lead to a dramatic loss or gain of activity.

A key finding in the development of indazole-3-carboxamides as CRAC channel blockers was the critical importance of the amide linker's regiochemistry. nih.govnih.gov A series of compounds with a 'reversed' amide linker (-CO-NH-Ar), where the carbonyl is attached to the indazole C3 position, yielded potent blockers. The most active compound in this series, 12d , actively inhibits calcium influx with a sub-micromolar IC₅₀ value. nih.govnih.gov In stark contrast, its corresponding positional isomer 9c , which features the amide linker in the opposite orientation (-NH-CO-Ar), was found to be completely inactive in the calcium influx assay, even at concentrations up to 100µM. nih.govnih.gov This stark difference underscores that a specific orientation of the amide bond is an absolute requirement for interaction with the CRAC channel, a feature not previously emphasized for other CRAC channel inhibitors. nih.govnih.gov

Similarly, in the SAR of indazole arylsulfonamides as CCR4 antagonists, the position of substituents on the indazole ring itself was found to be a key factor. The studies revealed a clear preference for substitution at the C6 position over the C5 or C7 positions, where only small groups were tolerated. acs.orgnih.gov This suggests that the binding pocket of the CCR4 allosteric site has specific spatial constraints, and the C6 position is optimally located for a favorable interaction, whereas substitutions at adjacent positions may introduce steric hindrance or disrupt essential contacts.

Conformational Effects on Biological Efficacy

The biological efficacy of a molecule is intrinsically linked to its three-dimensional conformation—the spatial arrangement of its atoms. The ability of a derivative of 6-cyano-2-methyl-indazole-3-carboxylic acid to adopt a specific, low-energy conformation that is complementary to the binding site of its target is essential for potent activity.

For the related class of indazole arylsulfonamide antagonists of the CCR4 receptor, X-ray diffraction studies provided insight into the active conformation of these molecules. acs.orgnih.gov The analysis of two different indazole sulfonamide fragments bound to the receptor suggested that an important intramolecular interaction helps to lock the molecule into its active conformation. acs.orgnih.gov This pre-organized conformation is thought to reduce the entropic penalty of binding, thereby contributing to the high affinity of the antagonist for its allosteric site on the receptor. acs.orgnih.gov

While specific crystallographic data for this compound derivatives were not detailed in the provided sources, the principle remains universally applicable. For example, in studies of other heterocyclic compounds designed as allosteric modulators, co-crystal structures have revealed how unfavorable conformations can negatively impact potency. The introduction of a substituent that forces a part of the molecule, such as a carboxylic acid moiety, into a strained or non-planar arrangement relative to the rest of the scaffold can lead to charge repulsion or a poor fit within the binding pocket, thereby decreasing biological efficacy. dundee.ac.uk Therefore, maintaining a favorable conformation is a key consideration in the design and optimization of these derivatives.

Ligand Efficiency and Lipophilicity Considerations in SAR

In modern drug discovery, SAR is increasingly guided by metrics that quantify the quality of a compound beyond simple potency. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two such critical parameters used to assess the optimization potential of a chemical series.

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom of a molecule. It provides an assessment of how efficiently a compound utilizes its size to achieve binding affinity. A higher LE value (a commonly cited target is ≥0.3) is desirable, especially in early-stage fragments and hits, as it suggests a good starting point for optimization. csmres.co.uk

Lipophilic Ligand Efficiency (LLE) , calculated as the potency (pIC₅₀) minus the lipophilicity (logP or logD), evaluates the balance between a compound's potency and its fat-solubility. sciforschenonline.orgcore.ac.uk High lipophilicity can lead to problems such as poor solubility, metabolic instability, and off-target toxicity. sciforschenonline.org An optimized lead compound should ideally have a high LLE (often targeted in the 5-7 range or higher), indicating that its potency is not solely derived from non-specific hydrophobic interactions. csmres.co.uksciforschenonline.org

In the context of indazole derivatives, these principles are paramount. For instance, SAR studies on 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs) yielded compounds with excellent ligand efficiencies ranging from 0.30 to 0.48. nih.gov This indicates an efficient use of molecular size to achieve potent inhibition. The goal during the optimization of derivatives of this compound is to make modifications that increase potency without a proportional, or ideally any, increase in lipophilicity or molecular weight. sciforschenonline.org Achieving a high LLE demonstrates that potency gains are being made through specific, high-quality interactions with the target receptor rather than by simply making the molecule more "greasy." csmres.co.uk This disciplined approach helps ensure that the resulting optimized compounds have a greater chance of possessing favorable drug-like properties.

Potential Non Pharmacological Applications

Use as Chemical Probes for Biological Systems

Currently, there is a lack of specific research detailing the use of 6-Cyano-2-methyl-indazole-3-carboxylic acid as a chemical probe. The indazole core, however, is a valuable pharmacophore, and its derivatives have been utilized in the development of molecules for studying biological systems. The functional groups of this compound, including the nitrile and carboxylic acid moieties, could theoretically be modified to incorporate reporter tags or reactive groups, making it a candidate for future development as a chemical probe. However, no such applications have been documented for this specific compound to date.

Agrochemical Research and Development (e.g., Herbicidal Properties)

While the broader class of indazole-containing compounds has been explored for potential use in agriculture, specific research into the herbicidal properties of this compound is not publicly available. A recent study highlighted the herbicidal potential of novel 6-indazolyl-2-picolinic acids, which share the indazole core structure. This suggests that the indazole scaffold may be a promising starting point for the development of new herbicides. However, without direct experimental evidence, the potential for this compound to act as an herbicide remains speculative.

Future Research Directions

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of indazole derivatives is a well-established field, with numerous methods reported for the construction and functionalization of the indazole core. benthamdirect.comorganic-chemistry.org However, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key area of research.

Future synthetic explorations for 6-Cyano-2-methyl-indazole-3-carboxylic acid and its analogs could focus on:

Green Chemistry Approaches: Utilizing sustainable methodologies such as microwave-assisted synthesis or employing natural catalysts could reduce the environmental impact of production. benthamdirect.comresearchgate.net For instance, the use of lemon peel powder as a natural catalyst has been reported for the synthesis of 1H-indazoles under ultrasound irradiation. researchgate.net

Catalyst-Based Advancements: The use of transition-metal and acid-base catalysts has significantly improved the efficiency and selectivity of indazole synthesis. benthamdirect.com Further research could investigate novel catalytic systems to improve yields and reduce reaction times for the specific synthesis of 2-methyl-indazole isomers.

Regioselective Synthesis: The synthesis of N-substituted indazoles often results in a mixture of N1 and N2 isomers. Developing highly regioselective methods for the methylation of the indazole core at the N2 position is crucial for the efficient production of this compound. connectjournals.com Trialkyl orthoformates have been shown to achieve high regioselectivity for N2-alkylation through a thermodynamically controlled process. connectjournals.com

| Synthetic Approach | Potential Advantages | Relevant Research on Indazoles |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Development of efficient protocols for indazole-1,3,4-oxadiazoles. researchgate.net |

| Natural Catalysts | Environmentally friendly, low cost | Use of lemon peel powder for 1H-indazole synthesis. researchgate.net |

| Novel Catalytic Systems | Higher efficiency and selectivity | Advances in transition metal and acid-base catalysis. benthamdirect.com |

| Regioselective Alkylation | Pure isomer production, simplified purification | Use of trialkyl orthoformates for N2-alkylation. connectjournals.com |

Advanced Mechanistic Elucidation of Biological Actions

Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net A critical area of future research will be to elucidate the specific mechanism of action of this compound.

Potential research directions include:

Kinase Inhibition Profiling: Many indazole-containing compounds act as kinase inhibitors, targeting enzymes crucial for cell signaling pathways implicated in cancer. nih.govresearchgate.netnih.gov Screening this compound against a panel of kinases could identify its specific molecular targets. The indazole scaffold is a known "hinge-binding fragment" that can effectively interact with the ATP-binding site of kinases. mdpi.com

Cellular Pathway Analysis: Once a target is identified, further studies would be needed to understand how the compound modulates cellular pathways. This could involve techniques like Western blotting and gene expression analysis to observe changes in protein levels and gene activity following treatment.

Structural Biology Studies: Co-crystallization of the compound with its target protein can provide detailed insights into the binding interactions at the atomic level. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs.

| Research Area | Methodology | Potential Outcomes |

| Kinase Inhibition | Kinase screening panels | Identification of specific kinase targets. nih.govresearchgate.netnih.gov |

| Cellular Pathway Analysis | Western blotting, gene expression analysis | Understanding of downstream cellular effects. |

| Structural Biology | X-ray crystallography, NMR spectroscopy | Detailed visualization of compound-target interactions. |

Design of Highly Selective and Potent Analogs

Based on the initial biological activity and mechanistic studies, the design and synthesis of analogs of this compound would be a logical next step to improve its therapeutic potential.

Key strategies for analog design include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the indazole ring and observing the effects on biological activity can provide valuable information about which chemical features are important for potency and selectivity. nih.govnih.gov For example, the introduction of a cyano group has been shown to influence the binding affinity of indole (B1671886) derivatives to their targets. nih.govnih.gov

Scaffold Hopping: Replacing the indazole core with other heterocyclic scaffolds while maintaining key pharmacophoric features could lead to the discovery of novel compounds with improved properties.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together to create a more potent lead compound. This has been successfully applied to the discovery of indazole-based kinase inhibitors. nih.govmdpi.com

| Design Strategy | Approach | Example in Indazole Research |

| SAR Studies | Systematic modification of chemical structure | Investigating the effect of cyano-substitution on binding affinity. nih.govnih.gov |

| Scaffold Hopping | Replacing the core scaffold with bioisosteres | A common strategy in medicinal chemistry to explore new chemical space. |

| Fragment-Based Design | Linking small, binding fragments | Discovery of 1H-indazole-based FGFR kinase inhibitors. nih.govmdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. rsc.orggithub.io These computational tools can be applied to various stages of the design and development of analogs of this compound.

Applications of AI and ML could include:

Predictive Modeling: ML models can be trained on existing data for indazole derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new, virtual compounds. nih.govnih.gov This can help to prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. These models can be trained on the structural features of known active indazole compounds to generate novel analogs of this compound.

Kinase Inhibitor Design: AI and ML are being leveraged to design selective and potent kinase inhibitors by analyzing the structural features of kinase binding sites and known inhibitors. rsc.org This could be particularly relevant if this compound is found to be a kinase inhibitor.

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to predict compound properties. nih.govnih.gov | Prioritization of synthetic targets and reduction of experimental costs. |

| De Novo Design | Generating novel molecular structures with desired characteristics. | Exploration of new chemical space and discovery of novel scaffolds. |

| Kinase Inhibitor Design | Designing selective inhibitors by analyzing target structures. rsc.org | Acceleration of the development of targeted cancer therapies. |

Q & A

Q. How can side reactions (e.g., dimerization) during synthesis be minimized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.